molecular formula C13H12N4O3S B2618693 N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-29-7

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2618693
CAS No.: 1251620-29-7
M. Wt: 304.32
InChI Key: IJXIZFGOZFYIAC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the sulfonamide group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: For industrial production, the scale-up of these reactions can be achieved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve yields, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole ring and the sulfonamide group, which can participate in nucleophilic and electrophilic reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or alcohols.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazolopyridine derivatives, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]quinoxalines. These compounds share similar structural features but differ in their biological activities and applications. For instance, 1,2,4-triazolo[1,5-a]pyridines are known for their RORγt inverse agonist activity and are used in the treatment of cardiovascular disorders and type 2 diabetes . On the other hand, 1,2,4-triazolo[4,3-a]quinoxalines exhibit antiviral and antimicrobial activities . The unique combination of the triazole ring and the sulfonamide group in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-20-11-4-2-10(3-5-11)16-21(18,19)12-6-7-13-15-14-9-17(13)8-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXIZFGOZFYIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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